molecular formula C9H10O3 B1671632 Ethyl 3-hydroxybenzoate CAS No. 7781-98-8

Ethyl 3-hydroxybenzoate

Cat. No.: B1671632
CAS No.: 7781-98-8
M. Wt: 166.17 g/mol
InChI Key: MWSMNBYIEBRXAL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybenzoate, also known as ethyl m-hydroxybenzoate, is an organic compound with the molecular formula C₉H₁₀O₃. It is an ester derived from 3-hydroxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Mechanism of Action

Target of Action

Ethyl 3-hydroxybenzoate, also known as Ethyl m-hydroxybenzoate , is a food-grade antimicrobial agent . It belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group . The primary targets of this compound are microbial cells, where it inhibits their growth and proliferation .

Mode of Action

It is known that the compound’s antimicrobial activity is due to its ability to penetrate microbial cells and interfere with their metabolic processes

Biochemical Pathways

This compound is involved in the phenylpropanoids bioconversion pathways in the context of biorefineries . It has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction . The affected pathways and their downstream effects are subject to the specific microbial species and environmental conditions.

Pharmacokinetics

Given its molecular weight of 1661739 , it is likely that this compound is readily absorbed and distributed in the body. Its metabolism and excretion would be expected to follow the general pathways for xenobiotic compounds, but specific details would require further investigation.

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth and proliferation . This makes it an effective antimicrobial agent in food and other applications. The molecular and cellular effects of this compound’s action are likely to be diverse and depend on the specific microbial species targeted.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the pH, temperature, and presence of other substances in the environment . Additionally, this compound’s stability could be impacted by exposure to light, heat, and oxygen. Therefore, appropriate storage and handling conditions are important to maintain its effectiveness.

Biochemical Analysis

Biochemical Properties

It is known to be a food-grade antimicrobial agent , suggesting that it may interact with enzymes, proteins, and other biomolecules in a way that inhibits microbial growth.

Cellular Effects

It is known to cause skin and eye irritation, and may be harmful if swallowed or inhaled . This suggests that Ethyl 3-hydroxybenzoate may have a significant impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antimicrobial properties suggest that it may interact with biomolecules in a way that inhibits microbial growth

Temporal Effects in Laboratory Settings

It is known to be stable under recommended storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where 3-hydroxybenzoic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agents used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl 3-hydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-hydroxybenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 4-hydroxybenzoate: Similar ester but with the hydroxyl group in the para position.

    Ethyl 2-hydroxybenzoate: Similar ester but with the hydroxyl group in the ortho position.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. The meta position of the hydroxyl group allows for distinct chemical behavior compared to its ortho and para counterparts .

Properties

IUPAC Name

ethyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSMNBYIEBRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228435
Record name Ethyl 3-hydroxybenzoate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7781-98-8
Record name Ethyl 3-hydroxybenzoate
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Record name Ethyl 3-hydroxybenzoate
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Record name 7781-98-8
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Record name Ethyl 3-hydroxybenzoate
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Record name Ethyl 3-hydroxybenzoate
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Synthesis routes and methods

Procedure details

To a solution of 3-hydroxybenzoic acid (10 g, 72.4 mmol) in Ethanol (150 mL) stirred under nitrogen was added H2SO4 (3.86 mL, 72.4 mmol). The reaction mixture was refluxed at 85° overnight. The reaction mixture was concentrated and partitioned between ethyl acetate 100 mL and water 30 mL. The organic layers were combined and dried over Na2SO4, evaporated in vacuo to give the crude product D45 in 11 g. LCMS Retention time=1.45 mins, [M+H]+167 (5 min run)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
3.86 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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